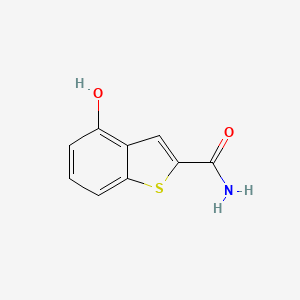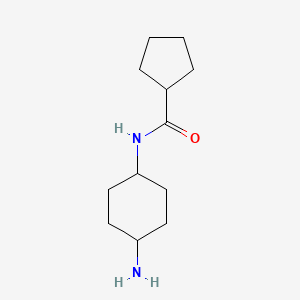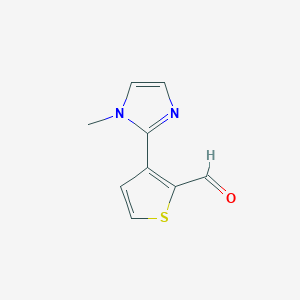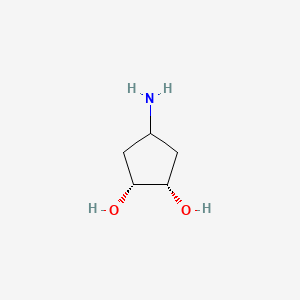
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a chiral compound with the molecular formula C5H11NO2 It is a cyclopentane derivative with an amino group and two hydroxyl groups attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol can be achieved through several methods. One common approach involves the stereoselective synthesis starting from diaceton-D-glucose. The process includes protection of the hydroxyl groups, selective deprotection, and subsequent reactions to introduce the amino group and hydroxyl groups in the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to achieve the desired stereochemistry and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and lysosomal storage disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in diseases where glycosidase activity is dysregulated .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3R,4R)-4-Amino-1,2,3-cyclopentanetriol: Another cyclopentane derivative with similar functional groups but different stereochemistry.
(1R,2S,4R)-4-Aminocyclopentane-1,2,3-triol: A compound with an additional hydroxyl group compared to (1R,2S,4R)-4-Aminocyclopentane-1,2-diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
(1R,2S)-4-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2/t3?,4-,5+ |
Clave InChI |
BZYZDDQTPCPKNV-NVGWPGHNSA-N |
SMILES isomérico |
C1[C@H]([C@H](CC1N)O)O |
SMILES canónico |
C1C(CC(C1O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


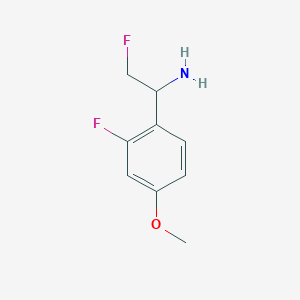
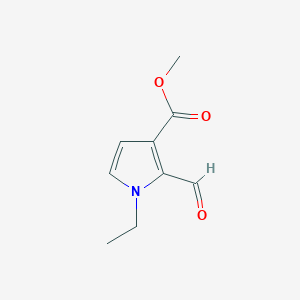

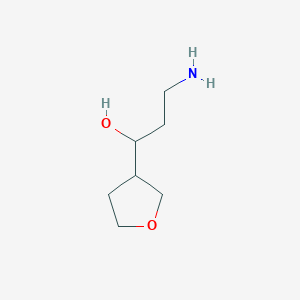
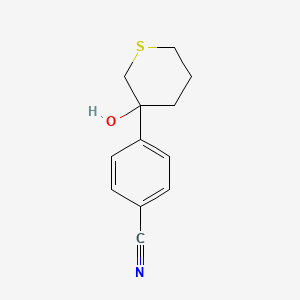
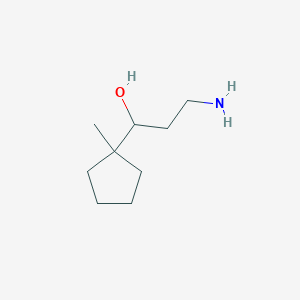
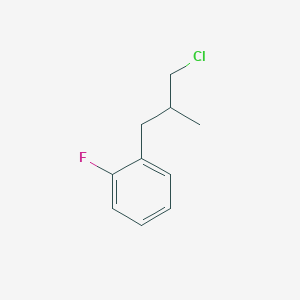

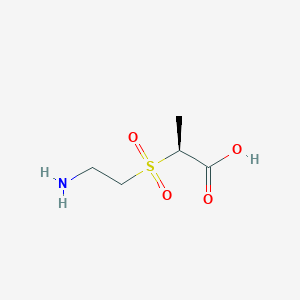

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
